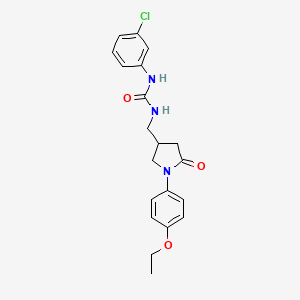
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as CEP or LFM-A13 and is known for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has explored the effectiveness of similar organic compounds in inhibiting corrosion of metals in acidic environments. For instance, a study by Bahrami, M., & Hosseini, S. M. A. (2012) investigated the corrosion behavior of mild steel in hydrochloric acid solution containing organic inhibitors. These compounds showed good performance as corrosion inhibitors, attributed to their adsorption on the metal surface, which follows the Langmuir adsorption isotherm model. This suggests potential applications in protecting metal infrastructure and machinery in industrial settings (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Contaminants
Another study by Sirés et al. (2007) focused on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, demonstrating the potential of certain compounds in environmental remediation. The main oxidant, hydroxyl radical (OH), produced in the electro-Fenton process, effectively degraded these antimicrobials, indicating the relevance of similar urea compounds in wastewater treatment and pollution control (Sirés et al., 2007).
Nonlinear Optical Properties
Research into the electronic, optical, and nonlinear optical properties of related chalcone derivatives provides insights into potential applications in optoelectronics. Shkir, M., et al. (2018) performed a first-principles study on a chalcone derivative, highlighting its significant second and third order nonlinear optical properties. These findings suggest applications in the development of new materials for optoelectronic device fabrication, such as in lasers, optical modulators, and telecommunication technologies (Shkir et al., 2018).
Anticancer Research
Feng, J., et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against cancer cell lines, revealing the potential of similar compounds in medicinal chemistry for developing new anticancer agents (Feng et al., 2020).
Environmental Degradation of Pesticides
Gatidou, G., & Iatrou, E. (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides, demonstrating the environmental fate and degradation pathways of these compounds. This research is crucial for understanding the environmental impact and degradation mechanisms of urea-based pesticides, aiding in the development of more eco-friendly agricultural chemicals (Gatidou & Iatrou, 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-18-8-6-17(7-9-18)24-13-14(10-19(24)25)12-22-20(26)23-16-5-3-4-15(21)11-16/h3-9,11,14H,2,10,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJYDOOEQJGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

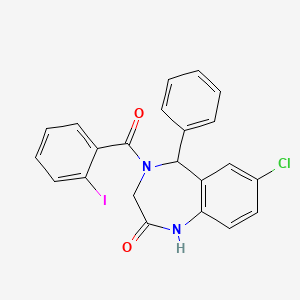
![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)
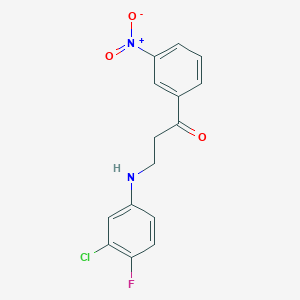
![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)
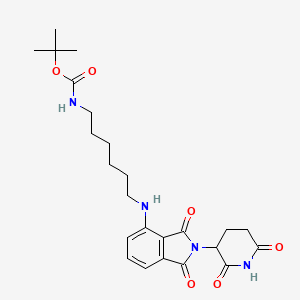

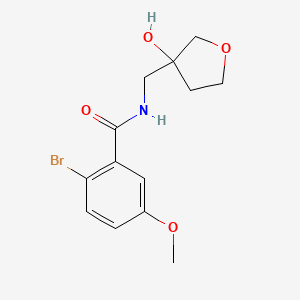
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)
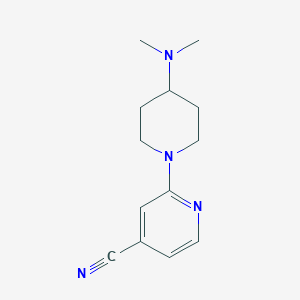
![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)
![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)
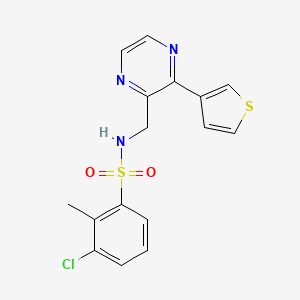
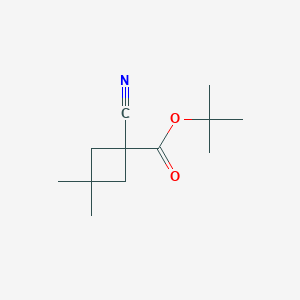
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2836682.png)